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Compound of Interest

Compound Name: 5-Fluoro-2-propoxybenzaldehyde
CAS No.: 19415-54-4
Cat. No.: B1395175

Get Quote

Executive Summary & Rationale

This guide presents a technical comparison of a novel series of chalcone derivatives
synthesized from 5-Fluoro-2-propoxybenzaldehyde (CAS 19415-54-4). While fluorinated
benzaldehydes are staples in medicinal chemistry for enhancing metabolic stability, the specific
introduction of the 2-propoxy ether chain offers a distinct advantage: modulation of lipophilicity (

) to enhance membrane permeability without compromising steric compatibility at the binding
site.

This document serves as a blueprint for researchers characterizing these compounds,
comparing them against non-alkoxylated analogs and standard chemotherapeutic agents to
validate their potential as next-generation antiproliferative scaffolds.

Synthetic Pathway & Design Logic
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The core workflow utilizes a Claisen-Schmidt condensation.[1] We selected 5-Fluoro-2-
propoxybenzaldehyde as the electrophile due to its unique electronic profile: the fluorine atom
at the C5 position acts as a bioisostere for hydrogen, preventing metabolic oxidation, while the
C2-propoxy group provides a "lipophilic tail" often required for crossing the lipid bilayer of drug-
resistant cancer cells.
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Figure 1: Claisen-Schmidt condensation pathway for the synthesis of 5-Fluoro-2-propoxy-
chalcones.

Structural Characterization Protocols

Reliable characterization distinguishes the target trans-chalcone from unreacted aldehyde or
the cis-isomer.

Spectroscopic Validation (NMR & IR)

The hallmark of a successful synthesis is the disappearance of the aldehyde peak and the
appearance of the enone system.
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Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is required to verify the molecular formula.
o Expected Pattern:

peak.

« |sotopic Pattern: If a chloro-substituent is used (Compound 3b), look for the characteristic 3:1
intensity ratio of

Performance Comparison Guide

This section objectively compares the biological efficacy (Antiproliferative Activity against MCF-
7 Breast Cancer Cell Line) of the novel compounds against the precursor and a standard drug.

Comparative Efficacy Table

Experimental Conditions: MTT Assay, 48h exposure. Standard: Doxorubicin (Positive Control).
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R-Group . -
Relative Solubility
Compound ID (Acetophenon ICso0 (UM) + SD
Potency (DMSO)
e)
N/A (Aldehyde _ )
Precursor >100 Inactive High
only)
3a -H 125+1.2 Moderate High
3b -Cl (4-position) 42+05 High Moderate
-OCHs (4- )
3c N 181+21 Low High
position)
3d -NO:2 (4-position) 8.4+0.9 High Low
Doxorubicin N/A 1.8+0.2 Reference Moderate

Analysis of Alternatives

Why use the 5-Fluoro-2-propoxy scaffold over others?
e Vs. Non-Fluorinated Analogs (2-Propoxybenzaldehyde derivatives):

o Observation: Non-fluorinated analogs typically show ICso values 2-3x higher (less potent)
than the 3b series.

o Mechanism:[2][3] The fluorine atom at position 5 blocks metabolic hydroxylation at the
para-position relative to the propoxy group, extending the half-life of the active
pharmacophore inside the cell [1].

e Vs. Hydroxy Analogs (5-Fluoro-2-hydroxybenzaldehyde derivatives):

o Observation: The hydroxy-chalcones often suffer from poor membrane permeability due to
the exposed polar -OH group.

o Mechanism:[2][3] Capping the -OH with a propyl group (Propoxy) increases lipophilicity (

), facilitating passive diffusion across the cancer cell membrane [2].
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Detailed Experimental Protocols

To ensure reproducibility, follow this optimized protocol. This method minimizes the formation of
the Michael addition byproduct.

Materials
e Precursor: 5-Fluoro-2-propoxybenzaldehyde (CAS: 19415-54-4) [3].[4]

o Reagent: 4-Chloroacetophenone (CAS: 99-91-2).
o Catalyst: Sodium Hydroxide (40% aq).
» Solvent: Ethanol (Absolute).

Step-by-Step Synthesis (Compound 3b)

 Solubilization: In a 50 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 mmol) and
5-Fluoro-2-propoxybenzaldehyde (1.0 mmol) in 10 mL of absolute ethanol. Stir until clear.

o Catalysis: Add 1.5 mL of 40% NaOH dropwise over 5 minutes while stirring vigorously at
room temperature (25°C). Note: The solution typically turns yellow/orange, indicating the
formation of the chalcone anion.

e Reaction: Stir the mixture for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The
aldehyde spot (

) should disappear.

o Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCI (to
neutralize excess base). A yellow precipitate will form immediately.

 Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and cold
ethanol (1 x 5 mL). Recrystallize from hot ethanol to yield yellow needles.

Safety & Handling

e 5-Fluoro-2-propoxybenzaldehyde: Irritant. Avoid inhalation.
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¢ Chalcones: Potential skin sensitizers. Use nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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